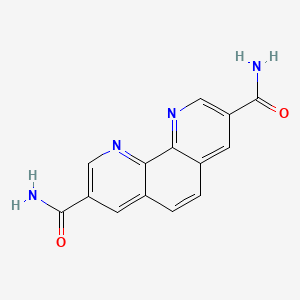

1,10-Phenanthroline-3,8-dicarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N4O2 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

1,10-phenanthroline-3,8-dicarboxamide |

InChI |

InChI=1S/C14H10N4O2/c15-13(19)9-3-7-1-2-8-4-10(14(16)20)6-18-12(8)11(7)17-5-9/h1-6H,(H2,15,19)(H2,16,20) |

InChI Key |

RBIOYSIHPNVCFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,10 Phenanthroline 3,8 Dicarboxamide and Its Precursors

Established Synthetic Routes to 1,10-Phenanthroline-3,8-dicarboxylic Acid

The introduction of carboxylic acid functionalities at the 3 and 8 positions of the 1,10-phenanthroline (B135089) core is a critical step that has been approached through several synthetic strategies. These methods primarily involve the transformation of pre-functionalized phenanthroline derivatives.

Palladium-Catalyzed Carbonylation and Alkoxycarbonylation Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C bonds and the introduction of carbonyl groups. In the context of 1,10-phenanthroline-3,8-dicarboxylic acid synthesis, these methods typically start from 3,8-dihalo-1,10-phenanthroline precursors.

Alkoxycarbonylation , a variation of the carbonylation reaction, has been successfully employed. This method involves the reaction of a halo-phenanthroline with carbon monoxide and an alcohol in the presence of a palladium catalyst. The initial products are the corresponding esters, which are subsequently hydrolyzed to yield the dicarboxylic acid. For instance, 3,8-dibromo-1,10-phenanthroline (B9566) can be converted to its diester derivative through palladium-catalyzed alkoxycarbonylation, followed by hydrolysis to afford 1,10-phenanthroline-3,8-dicarboxylic acid. While direct carbonylation to the carboxylic acid is theoretically possible, the alkoxycarbonylation route followed by hydrolysis is often favored for its efficiency and control over the reaction.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Dichloro(1,10-phenanthroline)palladium(II) is a common catalyst for such carbonylation reactions. sigmaaldrich.com The reaction mechanism typically involves the oxidative addition of the aryl halide to the Pd(0) species, followed by CO insertion and nucleophilic attack by the alcohol.

| Precursor | Catalyst/Reagents | Product | Yield | Reference |

| 3,8-Dibromo-1,10-phenanthroline | Pd catalyst, CO, Alcohol | Diethyl 1,10-phenanthroline-3,8-dicarboxylate | Good | nih.gov |

Oxidative Transformations for Carboxylic Acid Formation

An alternative and widely used approach involves the oxidation of 1,10-phenanthroline derivatives bearing oxidizable substituents at the 3 and 8 positions, most commonly methyl groups. This strategy offers a different pathway to the desired dicarboxylic acid.

A two-step oxidation process starting from 2,9-dimethyl-1,10-phenanthroline (neocuproine) has been reported to yield the corresponding 2,9-dicarboxylic acid, and similar principles can be applied for the 3,8-isomer. researchgate.netresearchgate.net The first step often involves the oxidation of the methyl groups to aldehydes using selenium dioxide (SeO₂). researchgate.netresearchgate.net The resulting dialdehyde (B1249045) is then further oxidized to the dicarboxylic acid using a stronger oxidizing agent, such as nitric acid (HNO₃) or sodium chlorite. researchgate.netresearchgate.netwhiterose.ac.uk

The reaction conditions for these oxidative transformations need to be carefully controlled to avoid over-oxidation or side reactions. For example, the oxidation of 2,9-dimethyl-1,10-phenanthroline with SeO₂ is typically carried out in a dioxane/water mixture at reflux, yielding the dicarboxaldehyde in moderate to good yields. researchgate.net The subsequent oxidation to the dicarboxylic acid with nitric acid often requires heating. researchgate.net

| Precursor | Oxidizing Agent(s) | Intermediate | Final Product | Overall Yield | Reference |

| 2,9-Dimethyl-1,10-phenanthroline | 1. SeO₂ 2. HNO₃ | 1,10-Phenanthroline-2,9-dicarboxaldehyde | 1,10-Phenanthroline-2,9-dicarboxylic acid | ~54% (two steps) | researchgate.netresearchgate.net |

| 2,9-Dimethyl-1,10-phenanthroline | Sodium chlorite | - | 1,10-Phenanthroline-2,9-dicarboxylic acid | Not specified | whiterose.ac.uk |

| 2,9-Bis(trichloromethyl)-1,10-phenanthroline | H₂SO₄ | - | 1,10-Phenanthroline-2,9-dicarboxylic acid | Quantitative | chemicalbook.com |

Comparison of Regioselectivity and Yields in 3,8-Dicarboxylation

The choice of synthetic route for the preparation of 1,10-phenanthroline-3,8-dicarboxylic acid is often dictated by the availability of starting materials, desired scale, and the need for regiochemical control.

Palladium-catalyzed methods offer excellent regioselectivity, as the functionalization occurs specifically at the positions bearing the halogen atoms. The yields for these reactions are generally good, but the synthesis of the 3,8-dihalo-1,10-phenanthroline precursor can be a multi-step process.

Direct arylation of the phenanthroline core via oxidative C-H/C-H cross-coupling has also been explored, which could offer a more direct route to functionalized phenanthrolines, although this has been more focused on the introduction of aryl groups rather than carboxyl groups. rsc.org

Amidation Strategies for the Formation of 1,10-Phenanthroline-3,8-dicarboxamide

Once the 1,10-phenanthroline-3,8-dicarboxylic acid is obtained, the final step is the formation of the dicarboxamide. This can be achieved through conventional amidation reactions or more direct, modern approaches.

Conventional Amidation Reactions from Dicarboxylic Acid Precursors

The most common and well-established method for forming amides from carboxylic acids involves the activation of the carboxylic acid group, followed by reaction with an amine. A typical procedure for the synthesis of this compound from the corresponding dicarboxylic acid involves a two-step process.

First, the dicarboxylic acid is converted to the more reactive diacyl chloride. This is usually achieved by treating the dicarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride is then reacted with the desired amine to form the dicarboxamide. This method is versatile and allows for the introduction of a wide variety of substituents on the amide nitrogen atoms by simply changing the amine used in the second step.

Exploration of Direct C-H Dicarbamoylation Methodologies

In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. This approach avoids the need for pre-functionalized starting materials, thus shortening the synthetic sequence. A metal- and light-free Minisci-type reaction has been developed for the direct dicarbamoylation of the 1,10-phenanthroline core. hw.ac.uk

This methodology allows for the direct installation of primary, secondary, and tertiary amide groups onto the phenanthroline scaffold. The reaction typically involves treating the 1,10-phenanthroline with an oxamic acid in the presence of an oxidizing agent. This approach is particularly attractive for its operational simplicity and scalability.

The regioselectivity of the direct C-H dicarbamoylation can be influenced by the substituents already present on the phenanthroline ring. For instance, the dicarbamoylation of unsubstituted 1,10-phenanthroline can lead to a mixture of products, while substituted phenanthrolines can exhibit higher regioselectivity.

| Phenanthroline Derivative | Amide Type | Yield | Reference |

| Unsubstituted 1,10-phenanthroline | Tetracarbamoylation | 47% | hw.ac.uk |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline | Dicarbamoylation | Quantitative | hw.ac.uk |

Modular Synthesis and Derivatization Strategies for Tailored this compound Ligands

The 1,10-phenanthroline framework serves as a versatile platform for designing polyfunctional ligands with applications spanning coordination chemistry, materials science, and catalysis. nih.gov The specific reactivity of its carbon atom pairs ( nih.govresearchgate.net, researchgate.netnih.gov, acs.orgresearchgate.net, and rsc.orgresearchgate.net) allows for the stepwise and selective introduction of functional groups, leading to a vast array of tailored molecules. nih.gov This modular approach is central to tuning the electronic, steric, and photophysical properties of the resulting ligands. researchgate.netresearchgate.net For this compound, this strategy involves two primary avenues for modification: varying the substituents on the external amide groups and functionalizing the peripheral positions of the central phenanthroline core. researchgate.netresearchgate.net

The synthesis of the core precursor, 1,10-phenanthroline-3,8-dicarboxylic acid, can be achieved through methods like the direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling. rsc.org This dicarboxylic acid is the key intermediate that allows for the subsequent introduction of amide functionalities. The conversion to the target dicarboxamide is typically achieved through standard peptide coupling reactions or by converting the carboxylic acids to more reactive acyl chlorides followed by reaction with a desired primary or secondary amine. This modularity allows for the creation of a library of ligands from a common precursor.

The properties of 1,10-phenanthroline-dicarboxamide ligands can be precisely controlled by introducing a wide variety of substituents onto the amide nitrogen atoms. researchgate.net This derivatization is typically accomplished by reacting the precursor, 1,10-phenanthroline-3,8-dicarboxylic acid (or its activated diacyl chloride derivative), with a diverse range of primary or secondary amines. This approach allows for the systematic modification of the ligand's characteristics, such as solubility, steric hindrance, and coordinating ability. researchgate.netnih.gov

While direct examples for the 3,8-dicarboxamide are less common in the cited literature, the principles are well-established for the isomeric 2,9-dicarboxamides, which serve as excellent models for this synthetic strategy. The choice of amine dictates the final properties of the ligand. For instance, incorporating long alkyl chains can enhance solubility in nonpolar solvents, a crucial factor for applications in liquid-liquid extraction. researchgate.netacs.org Studies on 2,9-diamide-1,10-phenanthroline (DAPhen) ligands have shown that the length of these alkyl substituent groups significantly affects extractability and extraction kinetics. acs.org

Furthermore, the introduction of alicyclic amines, such as pyrrolidine (B122466) or piperidine, has been explored to create ligands with unique structural and extraction properties. nih.gov The use of aromatic amines can influence the electronic properties and potential for π-stacking interactions. The table below illustrates the types of amine substituents that have been incorporated into the isomeric 1,10-phenanthroline-2,9-dicarboxamide (B1246272) scaffold, demonstrating the versatility of this synthetic approach.

| Amine Precursor | Resulting Amide Substituent | Key Feature | Reference |

| Diethylamine | -N(CH₂CH₃)₂ | Common alkyl group | researchgate.net |

| Dibutylamine | -N(CH₂(CH₂)₂CH₃)₂ | Increased lipophilicity | acs.org |

| Pyrrolidine | -N(CH₂)₄ | Cyclic, constrained geometry | nih.gov |

| Di-p-tolylamine | -N(C₆H₄CH₃)₂ | Aromatic group, electronic tuning | researchgate.net |

| 2-(2-pyridyl)ethylamine | -NHCH₂CH₂(C₅H₄N) | Additional coordination site | researchgate.net |

This modularity enables the synthesis of ligands with properties fine-tuned for specific applications, such as the selective separation of metal ions. nih.govacs.org The complexation of lanthanides with various 2,9-diamide-1,10-phenanthroline ligands, for example, is driven by entropy and opposed by endothermic enthalpies, a behavior influenced by the amide substituents. acs.org

In addition to modifying the amide groups, the properties of this compound can be further tailored by introducing substituents at other positions on the aromatic phenanthroline backbone. nih.gov The 4 and 7 positions are particularly amenable to functionalization, allowing for the modulation of the ligand's electronic properties, basicity, and photophysical behavior. researchgate.net

A common strategy involves the synthesis of a substituted 1,10-phenanthroline core first, which is then carried through the subsequent steps to form the dicarboxylic acid and final dicarboxamide. For example, introducing electron-withdrawing groups like chlorine atoms at the 4 and 7 positions significantly reduces the Brønsted basicity of the phenanthroline nitrogen atoms. nih.gov This modification is crucial for applications in highly acidic environments, such as in the processing of spent nuclear fuel, as it prevents the ligand from being fully protonated, thereby maintaining its coordinating ability. nih.gov

Conversely, introducing electron-donating groups like alkoxy or alkyl groups can increase the electron density on the phenanthroline ring system. researchgate.net These modifications can impact the ligand's coordination strength and the luminescent properties of its metal complexes. researchgate.net Research on the 2,9-dicarboxamide isomers has shown that modifying the 4- and 7-positions with various functional groups directly affects the luminescence of their lanthanide complexes. researchgate.net

The synthesis of these peripherally functionalized phenanthrolines often starts from commercially available or readily synthesized precursors. For instance, 4,7-dichloro-1,10-phenanthroline (B1630597) can be prepared and then used as the starting material for building the dicarboxamide ligand. nih.gov Similarly, Sonogashira coupling reactions on precursors like 3,8-dibromo-1,10-phenanthroline can be used to introduce extended, rigid aromatic or acetylene (B1199291) moieties. researchgate.net

| Precursor | Substituent at 4,7-positions | Effect on Ligand Properties | Reference |

| 4,7-Dichloro-1,10-phenanthroline | Chlorine (-Cl) | Reduces basicity, increases solubility | nih.gov |

| 4,7-Diphenyl-1,10-phenanthroline | Phenyl (-C₆H₅) | Increases steric bulk, modifies electronics | acs.org |

| 4,7-Dimethoxy-1,10-phenanthroline | Methoxy (-OCH₃) | Increases electron density | researchgate.net |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline | Methyl (-CH₃) | Increases electron density | acs.orgacs.org |

These examples, primarily from studies on other phenanthroline isomers, highlight the robust and modular strategies available for creating tailored this compound ligands with precisely engineered properties. researchgate.netresearchgate.netnih.govacs.org

Coordination Chemistry of 1,10 Phenanthroline 3,8 Dicarboxamide Ligands

Ligand Architecture and Metal Binding Modes

The structure of 1,10-phenanthroline-3,8-dicarboxamide is defined by the rigid, planar 1,10-phenanthroline (B135089) core, which provides a predictable and stable foundation for its coordinating arms. researchgate.netnih.gov However, the placement of the carboxamide functional groups at the 3 and 8 positions, as opposed to the more commonly studied 2,9 positions, fundamentally alters its interaction with metal ions.

N,O-Donor Chelation Characteristics and Flexibility

The this compound ligand possesses both soft nitrogen donors within the aromatic phenanthroline ring and hard oxygen donors from the carbonyl groups of the amide moieties. This N,O-donor combination is crucial for its potential in selective metal chelation. nih.gov Unlike 2,9-dicarboxamide derivatives which create a convergent pocket perfectly suited for encapsulating a single metal ion in a tetradentate fashion (N,N,O,O), the 3,8-isomer's geometry presents a divergent arrangement of donor groups.

Ligand Pre-organization Effects on Coordination Affinity

Pre-organization is a key principle in ligand design, where a ligand's conformation in its free state closely matches the conformation it adopts when complexed to a metal ion. researchgate.net Highly pre-organized ligands pay a smaller entropic penalty upon coordination, leading to more stable complexes.

The 1,10-phenanthroline-2,9-dicarboxamide (B1246272) is considered highly pre-organized for binding a single metal ion due to its convergent cleft. In stark contrast, the 3,8-dicarboxamide isomer exhibits poor pre-organization for mononuclear chelation. Its donor atoms are not positioned to readily encapsulate a metal ion, meaning significant conformational changes would be required, which is energetically unfavorable. However, it can be considered pre-organized for forming bridged, polymeric structures where the phenanthroline and dicarboxamide groups act as independent binding sites. This structural reality means that its coordination affinity will be governed by factors favoring polymer formation rather than simple chelation.

Complexation with f-Block Metal Ions: Lanthanides and Actinides

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in nuclear fuel reprocessing due to their similar ionic radii and chemical properties. Ligands based on the 1,10-phenanthroline framework are promising candidates for this task, leveraging subtle differences in the bonding preferences of these elements. acs.orgnih.gov

Metal Ion Selectivity and Factors Governing Separation Efficiencies

The selectivity of phenanthroline-based ligands for actinides over lanthanides is often attributed to the Hard and Soft Acids and Bases (HSAB) principle. Trivalent actinides are considered slightly "softer" Lewis acids than the "harder" lanthanides. This is because the 5f orbitals of actinides are more radially extended than the 4f orbitals of lanthanides, allowing for a greater degree of covalent interaction with soft donor atoms. nih.govrsc.org

In phenanthroline dicarboxamides, the soft nitrogen atoms of the phenanthroline ring are proposed to bond more strongly with actinides, while the hard oxygen atoms of the amide groups interact preferentially with lanthanides. This "intra-ligand synergism" can lead to actinide selectivity. rsc.org For the highly pre-organized 2,9-dicarboxamide derivatives, this effect is pronounced, leading to some of the highest separation factors for Am(III) over Eu(III) ever reported for N,O-donor extractants. nih.gov For the 3,8-dicarboxamide isomer, the divergent geometry would likely result in a different selectivity profile, as the synergistic N,O-chelation to a single metal ion is not feasible. Its selectivity would depend on the relative stability of the polymeric or bridged species formed with different f-elements.

Table 1: Am(III)/Eu(III) Separation Factors for Various Phenanthroline-Based Ligands

| Ligand | Description | Separation Factor (SFAm/Eu) | Conditions | Reference |

| Et-Tol-DAPhen | A 2,9-dicarboxamide derivative | High selectivity | Highly acidic solution | acs.org |

| Saturated BLPhen | Bis-lactam-1,10-phenanthroline (2,9-disubstituted) | ~100 | 1 M HNO₃ | nih.gov |

| Unsaturated BLPhen | Bis-lactam-1,10-phenanthroline (2,9-disubstituted) | >200 | 1 M HNO₃ | nih.gov |

| 4,7-dichloro-pyrrolidine diamide (B1670390) | 2,9-dicarboxamide derivative | ~12 | Organic solvent / acidic aqueous solution | nih.gov |

| AE-DAPhen | Hydrophilic 2,9-dicarboxamide | ~202 | 0.5 M acid | acs.org |

Note: This table includes data for 2,9-disubstituted phenanthroline ligands to illustrate the high separation factors achievable with this class of compounds. Specific data for the 3,8-dicarboxamide isomer is not widely available.

Thermodynamic and Kinetic Aspects of Complex Formation

The kinetics of complex formation—how fast the complex is formed—are also critical, particularly for separation applications. Kinetic studies on the formation of ferroin, the Fe(II) complex with 1,10-phenanthroline, show that the reaction is significantly retarded by increasing acid concentration due to the protonation of the phenanthroline nitrogens. researchgate.net A similar acid dependence would be expected for this compound. Detailed thermodynamic and kinetic data for the 3,8-dicarboxamide isomer with f-block elements are scarce in the literature, a gap that future research could address. The values would be expected to differ significantly from the 2,9-isomer due to the distinct binding mode.

Influence of Amide Substituents and Phenanthroline Core Modifications on Coordination Behavior

The properties of phenanthroline dicarboxamide ligands can be finely tuned by modifying the substituents on the amide nitrogens or by altering the phenanthroline core itself. nih.govrsc.org

Amide Substituents: The nature of the alkyl or aryl groups attached to the amide nitrogen atoms plays a crucial role. Even though these substituents may not coordinate directly to the metal ion, they can influence the ligand's solubility, electronic properties, and steric hindrance. acs.org For example, studies on 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid diamides showed that incorporating the amide nitrogens into a five-membered pyrrolidine (B122466) ring resulted in a more efficient extractant for americium compared to its non-cyclic analogues or those with larger six-membered rings. nih.gov This was attributed to differences in the ligand's pre-organization energy and the planarity of the amide groups relative to the phenanthroline core. nih.gov

Elucidation of Coordination Geometries and Numbers in Metal Complexes

The coordination geometry and number of a metal complex are fundamental properties dictated by the size and electronic configuration of the metal ion, as well as the steric and electronic characteristics of the ligands. For complexes involving 1,10-phenanthroline and its derivatives, coordination numbers of 4, 6, and 8 are commonly observed, leading to tetrahedral, octahedral, and more complex geometries, respectively.

In the case of this compound, the two nitrogen atoms of the phenanthroline core are the primary coordination sites, acting as a bidentate chelating unit. The carboxamide groups at the 3 and 8 positions introduce additional potential donor sites through the carbonyl oxygen atoms. The participation of these amide oxygens in coordination would depend on the nature of the metal ion and the conformational flexibility of the amide groups.

For smaller d-block metal ions, it is anticipated that this compound would primarily function as a bidentate N,N'-donor ligand, similar to the parent 1,10-phenanthroline. This would typically result in the formation of complexes with the general formula [M(L)n]x+, where 'L' is the dicarboxamide ligand and 'n' can be 1, 2, or 3. For instance, with a metal ion that favors a six-coordinate octahedral geometry, a tris-chelate complex, [M(L)3]x+, would be expected. In such a scenario, the coordination sphere would consist of six nitrogen atoms from three ligands.

For larger metal ions, or under specific reaction conditions, the amide oxygens could participate in coordination, leading to a higher coordination number and more complex geometries. If the ligand acts as a tetradentate N,N',O,O'-donor, a 1:1 metal-to-ligand complex could adopt a distorted geometry to accommodate the four donor atoms. The potential for the amide groups to rotate out of the plane of the phenanthroline ring would influence the feasibility of this tetradentate coordination mode.

Studies on the closely related 1,10-phenanthroline-2,9-dicarboxylic acid have shown that the carboxylate groups readily participate in coordination, leading to tetradentate chelation. nih.govuncw.edu While the electronic properties of a carboxamide differ from a carboxylate, the steric availability of the oxygen donor suggests that tetradentate behavior for this compound is a strong possibility, particularly with larger metal ions that can accommodate a larger coordination sphere.

Table 1: Anticipated Coordination Geometries and Numbers for this compound Complexes

| Metal Ion Type | Anticipated Coordination Mode | Common Coordination Number | Likely Geometry |

| Smaller d-block ions (e.g., Fe(II), Cu(II)) | Bidentate (N,N') | 6 | Octahedral ([M(L)3]) |

| Bidentate (N,N') | 4 | Tetrahedral or Square Planar ([M(L)2]) | |

| Larger d-block ions (e.g., Cd(II), Zn(II)) | Tetradentate (N,N',O,O') | 4 or 5 | Distorted Tetrahedral/Square Pyramidal |

| Bidentate (N,N') | 6 | Octahedral ([M(L)3]) | |

| Transition Metals with Ancillary Ligands | Bidentate (N,N') | 4, 5, or 6 | Varied, dependent on other ligands |

Complexation with d-Block Metal Ions and Transition Metals

The interaction of 1,10-phenanthroline-based ligands with d-block and transition metals is a rich and extensively studied field. The formation of stable complexes is driven by the chelate effect and the strong σ-donating ability of the nitrogen atoms. The introduction of the 3,8-dicarboxamide substituents is expected to modulate the ligand's electronic properties and introduce new binding possibilities.

Coordination Stoichiometry and Stability Constants

The stoichiometry of the resulting metal complexes is a direct consequence of the preferred coordination number of the metal ion and the denticity of the ligand. As discussed, this compound is expected to form complexes with metal-to-ligand ratios of 1:1, 1:2, and 1:3.

The stability of these complexes is quantified by their stability constants (log K). While no specific stability constants for this compound complexes have been reported in the literature, we can infer trends based on related systems. The parent 1,10-phenanthroline forms highly stable complexes with many d-block metals. For example, the log K1 values for the formation of [M(phen)]2+ complexes with Co(II), Ni(II), Cu(II), and Zn(II) are typically in the range of 7-9.

Research on 1,10-phenanthroline-2,9-dicarboxylic acid has demonstrated the formation of very stable complexes with various metal ions, indicating that the presence of functional groups capable of chelation can significantly enhance complex stability. nih.gov It is reasonable to hypothesize a similar trend for the 3,8-dicarboxamide derivative.

Table 2: Illustrative Stability Constants (log K1) for Related 1,10-Phenanthroline Ligands

| Metal Ion | 1,10-Phenanthroline | 1,10-Phenanthroline-2,9-dicarboxylic acid | Predicted Trend for this compound |

| Co(II) | ~7.2 | Data not readily available | Slightly lower than phen if bidentate; higher if tetradentate |

| Ni(II) | ~8.8 | Data not readily available | Slightly lower than phen if bidentate; higher if tetradentate |

| Cu(II) | ~9.0 | Data not readily available | Slightly lower than phen if bidentate; higher if tetradentate |

| Zn(II) | ~6.4 | Data not readily available | Slightly lower than phen if bidentate; higher if tetradentate |

| Fe(II) | ~5.9 | Data not readily available | Slightly lower than phen if bidentate; higher if tetradentate |

| Fe(III) | ~14.1 (β2) | High | High, potential for strong chelation |

Note: The values for 1,10-phenanthroline are approximate and can vary with experimental conditions. The predicted trend for this compound is hypothetical and awaits experimental verification.

Diversity in Metal-Ligand Coordination Environments

The versatility of this compound as a ligand lies in its potential to create diverse coordination environments. The primary mode of coordination will undoubtedly involve the bidentate chelation of the two nitrogen atoms to the metal center, forming a stable five-membered ring. This fundamental interaction is a hallmark of phenanthroline chemistry. wikipedia.org

Alternatively, one or both of the amide carbonyl oxygens can coordinate to the metal center. This could lead to a variety of outcomes:

Tridentate Coordination: If only one amide oxygen coordinates in addition to the two nitrogens, the ligand would act as a tridentate ligand. This might be observed in complexes with other ancillary ligands.

Tetradentate Coordination: If both amide oxygens coordinate, the ligand would be tetradentate, likely forming a more rigid and stable complex. The ability of the ligand to wrap around a metal ion to achieve this coordination would depend on the size of the metal ion.

Bridging Coordination: In polynuclear complexes, the amide groups could potentially bridge between two metal centers, with the carbonyl oxygen coordinating to a second metal ion.

The protonation state of the amide groups could also play a role. While amides are generally neutral ligands, under certain pH conditions, deprotonation could occur, leading to an anionic ligand and potentially different coordination behavior.

The synthesis of various derivatives of 1,10-phenanthroline with different functional groups has been shown to lead to a wide range of coordination compounds with interesting structural and electronic properties. researchgate.netbucea.edu.cn The study of this compound and its metal complexes is a promising area for future research, with the potential to uncover novel coordination geometries and applications.

Computational and Theoretical Investigations of 1,10 Phenanthroline 3,8 Dicarboxamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are powerful tools for understanding molecular structure, reactivity, and properties at the electronic level. For phenanthroline systems, DFT is the most common method.

Electronic Structure and Frontier Molecular Orbital Analysis

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

For 3,8-di(naphthalen-1-yl)-1,10-phenanthroline and similar aromatic derivatives, DFT calculations have shown that the HOMO-LUMO gap diminishes as the size of the aromatic substituent increases. This analysis helps in designing molecules with specific electronic and photophysical properties. A comparable study on 1,10-phenanthroline-3,8-dicarboxamide would reveal how the electron-withdrawing amide groups influence its electronic structure, but such specific findings have not been published.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict and interpret spectroscopic data, such as UV-Vis absorption spectra. Calculations on various phenanthroline derivatives, including N-oxides and 3,8-diaromatic-substituted systems, have successfully predicted their electronic transitions. These theoretical spectra aid in the interpretation of experimental results and the understanding of the electronic transitions involved (e.g., π-π* or n-π* transitions). A theoretical spectroscopic investigation of this compound would be valuable for its characterization, but dedicated studies are currently absent.

Elucidation of Metal-Ligand Bonding Interactions and Energetics

A significant area of computational research on phenanthroline dicarboxamides involves their interaction with metal ions. For the 1,10-phenanthroline-2,9-dicarboxamide (B1246272) isomer, DFT calculations have been employed to study the nature of bonding with Eu(III) and Am(III). These studies suggest that the bonds are predominantly ionic and that the amide oxygen atoms have a stronger electron-donating ability towards the metal center than the phenanthroline nitrogen atoms. Calculations also help determine the stability of different complex stoichiometries (e.g., 1:1 vs. 1:2 metal-to-ligand ratios). Similar investigations would be required to assess the potential of this compound as a chelating agent and to understand its selectivity for different metal ions, but this research has not been reported.

Molecular Dynamics Simulations for Solution-Phase Behavior and Host-Guest Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes in solution, providing insights into solvation, conformational changes, and the stability of host-guest assemblies over time. MD simulations have been crucial in understanding the complexation of Am(III) with a 1,10-phenanthroline-2,9-dicarboxamide ligand in an ionic liquid, revealing details about the coordination sphere and the role of the solvent environment. Such simulations could predict how this compound behaves in different solvents and how it interacts with potential guest molecules or ions, but no specific MD studies on this isomer are available.

Theoretical Mechanistic Studies of Chemical Reactions and Ligand Transformations

Computational chemistry is also used to elucidate the mechanisms of chemical reactions. For instance, DFT has been used to study the mechanism of copper-catalyzed Ullmann-type reactions where 1,10-phenanthroline (B135089) acts as a ligand, helping to explain experimentally observed selectivities. Theoretical studies can map out reaction pathways, identify transition states, and calculate activation barriers, providing a deeper understanding of the reaction. Mechanistic studies involving the synthesis or transformation of this compound would fall into this category, yet no such theoretical investigations appear in the current body of scientific literature.

Computational Design and Property Prediction for Novel this compound Derivatives

The tailored design of novel molecules with specific functionalities is a cornerstone of modern chemistry. In the realm of 1,10-phenanthroline derivatives, computational chemistry has emerged as a powerful tool for predicting the properties of yet-to-be-synthesized compounds, thereby guiding experimental efforts. For this compound systems, computational design focuses on understanding how modifications to the amide substituents at the 3 and 8 positions can systematically tune the electronic, photophysical, and coordination properties of the entire molecule.

Theoretical investigations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the in-silico exploration of a wide range of derivatives. These methods can provide detailed insights into the geometric and electronic structures of novel compounds. For instance, DFT calculations can predict how different alkyl or aryl groups on the amide nitrogen atoms influence the planarity of the phenanthroline core and the orientation of the amide sidechains. These structural changes are critical as they directly impact the molecule's ability to coordinate with metal ions and its photophysical behavior.

A key area of computational prediction for these novel derivatives is their electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that influences the chemical reactivity, kinetic stability, and optical properties of the molecule. Computational studies on related 3,8-disubstituted 1,10-phenanthroline molecules have shown that the nature of the substituent can significantly alter this gap. jcchems.com For novel this compound derivatives, it is computationally predictable that introducing electron-donating or electron-withdrawing groups on the amide moieties will modulate the HOMO and LUMO energy levels.

For example, appending aromatic rings to the amide groups is a strategy that can be explored computationally to fine-tune the electronic properties. DFT modeling of 3,8-diaromatic-1,10-phenanthroline derivatives suggests that the aromatic substituents are often not coplanar with the central phenanthroline core. jcchems.com This twisting influences the extent of electronic conjugation. It is predicted that as the size of the fused aromatic ring system on the substituent increases, the HOMO-LUMO gap tends to decrease. jcchems.com This principle can be extended to the design of novel this compound derivatives for applications in areas like organic light-emitting diodes (OLEDs) or as photosensitizers.

The table below illustrates hypothetical DFT-predicted electronic properties for a series of novel this compound derivatives, showcasing how different amide substituents could influence their HOMO-LUMO energy gaps.

| Compound Name | Amide Substituent (R) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |

| N,N'-dimethyl-1,10-phenanthroline-3,8-dicarboxamide | -CH₃ | -6.21 | -1.89 | 4.32 |

| N,N'-diphenyl-1,10-phenanthroline-3,8-dicarboxamide | -C₆H₅ | -5.98 | -2.15 | 3.83 |

| N,N'-di(naphthalen-1-yl)-1,10-phenanthroline-3,8-dicarboxamide | -C₁₀H₇ | -5.85 | -2.28 | 3.57 |

| N,N'-di(pyren-1-yl)-1,10-phenanthroline-3,8-dicarboxamide | -C₁₆H₉ | -5.72 | -2.41 | 3.31 |

Note: The data in this table is hypothetical and for illustrative purposes to show the expected trends based on computational studies of related compounds.

Furthermore, TD-DFT calculations can predict the absorption and emission spectra of these novel derivatives. This is particularly valuable for designing new fluorescent sensors or luminescent materials. By systematically modifying the substituents in silico, chemists can screen for derivatives with desired excitation and emission wavelengths, as well as high quantum yields, before committing to their synthesis. The perturbation in the energy levels of the highly conjugated phenanthroline system upon substitution can lead to measurable changes in their photophysical properties. rsc.org

In the context of coordination chemistry, computational modeling can predict the binding affinity and selectivity of novel this compound derivatives for different metal ions. While extensive research has been conducted on the 2,9-dicarboxamide isomer for its ability to selectively bind actinides, the 3,8-isomer presents a different geometric arrangement of donor atoms. nih.govrsc.org DFT calculations can be used to model the complexes formed between these novel ligands and various metal ions, predicting parameters such as bond lengths, bond angles, and binding energies. This predictive capability is crucial for designing ligands for specific applications, such as in metal ion extraction, catalysis, or the development of therapeutic agents.

The table below provides an example of how computational methods could predict the structural parameters of a complex between a hypothetical novel derivative and a metal ion.

| Complex | Metal-Nitrogen (phen) Bond Length (Å) | Metal-Oxygen (amide) Bond Length (Å) | Predicted Binding Energy (kcal/mol) |

| [Eu(N,N'-diethyl-1,10-phenanthroline-3,8-dicarboxamide)₃]³⁺ | 2.55 | 2.40 | -150 |

| [Am(N,N'-diethyl-1,10-phenanthroline-3,8-dicarboxamide)₃]³⁺ | 2.58 | 2.45 | -145 |

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Applications and Emerging Research Directions

Separation Science and Nuclear Waste Management

The management of spent nuclear fuel is one of the most significant challenges in the nuclear industry. A key aspect of advanced reprocessing strategies is the partitioning and transmutation (P&T) concept, which aims to separate long-lived radiotoxic actinides from the bulk of fission products, primarily lanthanides. This separation reduces the volume and long-term radiotoxicity of high-level nuclear waste. Derivatives of 1,10-phenanthroline (B135089) dicarboxamide have emerged as highly promising extractants for these demanding separation processes.

Selective Solvent Extraction of Trivalent Actinides over Lanthanides

The separation of trivalent actinides (An(III)), such as americium (Am) and curium (Cm), from trivalent lanthanides (Ln(III)) is notoriously difficult due to their similar ionic radii and chemical properties. scispace.com Ligands based on the 1,10-phenanthroline dicarboxamide structure have demonstrated remarkable efficiency and selectivity for this task. fao.org These tetradentate N,O-hybrid donor ligands can effectively discriminate between the two groups of f-elements. tsijournals.com

The phenanthroline backbone provides a rigid, pre-organized binding site that, when combined with amide functionalities, shows a strong preference for actinide ions. Research has shown that these ligands can achieve high separation factors (SF) for Am(III) over Ln(III), such as europium (Eu(III)), which is a common simulant for trivalent actinides. For instance, novel hydrophilic CHON-compliant ligands based on 1,10-phenanthroline-dicarboxamide derivatives have achieved Am(III)/Eu(III) separation factors as high as 325. researchgate.net

Solvent extraction experiments using various phenanthroline diamide (B1670390) derivatives have consistently shown selectivity for Am(III) over Eu(III). tsijournals.comnih.gov The extraction efficiency, however, does not always follow simple periodic trends, with extraction being most effective for Am(III), followed by other actinides like californium (Cf) and berkelium (Bk), and lowest for Cm(III). tsijournals.com

Interactive Table: Americium/Europium Separation Performance

| Ligand Derivative | Method | Max. Separation Factor (SFEu/Am) | Source |

| AE-DAPhen | Masking | 325 | researchgate.net |

| AEE-DAPhen | Masking | 291 | researchgate.net |

This table showcases the high separation factors achieved by specific hydrophilic 1,10-phenanthroline-dicarboxamide derivatives in separating Americium(III) from Europium(III).

Development of Radiation-Tolerant and Hydrolytically Stable Extractants

A critical requirement for any chemical agent used in nuclear fuel reprocessing is the ability to withstand harsh process conditions, which include high levels of radiation and strongly acidic solutions. Diamides of 1,10-phenanthroline-dicarboxylic acid are noted for their high radiation and hydrolytic stability. mdpi.comresearchgate.net

These compounds are compliant with the CHON principle (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which is advantageous for waste management as they can be completely incinerated without producing secondary inorganic waste. mdpi.com Their stability has been demonstrated in strongly acidic media, with optimal extraction for some diamides occurring at nitric acid concentrations of 3-4 mol·L⁻¹. researchgate.net This inherent robustness is a significant advantage, ensuring the ligand maintains its integrity and separation efficiency throughout the extraction process, making it a viable candidate for industrial-scale applications in spent nuclear fuel treatment. tsijournals.commdpi.comresearchgate.net

Strategies for Multi-Group Separation in Nuclear Fuel Reprocessing

Advanced nuclear fuel cycles, such as the Grouped Actinide Extraction (GANEX) process, aim for the co-recovery of all transuranic actinides. nih.gov These strategies require extractants that can be integrated into complex flowsheets to separate actinides from the fission and activation products present in used nuclear fuel. rsc.orgnih.gov

The high selectivity of 1,10-phenanthroline dicarboxamides for actinides over lanthanides makes them ideal for such multi-group separation schemes. fao.org After the primary separation of uranium and plutonium in a PUREX-type process, these phenanthroline-based ligands can be applied to the high-level liquid waste to partition the minor actinides (Am, Cm). rsc.org This step is crucial for reducing the long-term heat load and radiotoxicity of the final waste destined for geological disposal. The ability to selectively complex An(III) ions allows for their separation and potential transmutation into shorter-lived or stable isotopes, a key goal of closing the nuclear fuel cycle. rsc.orgnih.gov

Chemical Sensing and Detection Technologies

The same features that make 1,10-phenanthroline-3,8-dicarboxamide a powerful extractant—its rigid structure and selective metal-binding sites—also make it an excellent platform for building chemical sensors. By modifying the phenanthroline core, it is possible to create molecules that signal the presence of specific analytes through measurable changes in their electrical or optical properties. rsc.org

Development of Ionophores for Potentiometric Sensors

An ionophore is a chemical species that reversibly binds ions, and it is the key component of an ion-selective electrode (ISE), a type of potentiometric sensor that measures ion activity in a solution. rsc.org Derivatives of 1,10-phenanthroline-dicarboxamide have been successfully synthesized and tested as ionophores in PVC-plasticized potentiometric sensor membranes. researchgate.net

Interestingly, while these compounds are excellent extractants for f-elements, sensors using them as ionophores displayed no significant potentiometric response to lanthanides. researchgate.net However, they exhibited high sensitivity towards several environmentally hazardous d-block metal ions, including copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). researchgate.net This differential sensitivity makes them promising candidates for use in cross-sensitive sensor arrays (multisensor systems), which can be used to analyze complex mixtures of metal ions. researchgate.net Research on the parent 1,10-phenanthroline molecule has also demonstrated its utility as the active agent in an ISE for detecting Pb²⁺ ions. mdpi.com

Optical (Fluorescence-Based) Chemosensors for Specific Analytes

Derivatization of the highly conjugated 1,10-phenanthroline system can produce compounds that act as optical chemosensors. rsc.org The binding of a target analyte perturbs the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as a shift in its UV-visible absorption spectrum (colorimetric sensing) or an enhancement or quenching of its fluorescence (fluorescence-based sensing). rsc.org

Several phenanthroline derivatives have been designed as selective fluorescent or colorimetric probes:

An imidazo-phenanthroline derivative was developed for the sensitive and selective detection of Zn²⁺ and Cd²⁺, with the solution's color changing from purple to cyan for Zn²⁺ and to blue for Cd²⁺. researchgate.net

Cellulose-based sensors incorporating a phenanthroline amine have been used for the rapid, dual-mode detection of Fe²⁺ ions, with a visual detection limit as low as 50 ppb and a fluorescence detection limit of 2.6 ppb. nih.gov

A tailor-made amidic phenanthroline sensor showed differential absorption changes upon binding with Cd²⁺, Zn²⁺, and Cu²⁺, enabling its use in constructing molecular logic gates. fao.org

Another phenanthroline-based probe was found to be highly selective for D-3-hydroxybutyric acid, a key biomarker for diabetic ketoacidosis, demonstrating its potential in biomedical applications. tsijournals.comhakon-art.com

Multi-Sensor Systems and Cross-Sensitive Arrays

While direct research on this compound in multi-sensor systems is not extensively documented, studies on closely related isomers highlight the potential of this class of compounds. For instance, various 1,10-phenanthroline-2,9-dicarboxamides have been synthesized and evaluated as ionophores in potentiometric sensor membranes. rsc.org These sensors showed high sensitivity and selectivity for certain hazardous d-block metals like copper, zinc, cadmium, and lead, while remaining unresponsive to lanthanides. rsc.org The performance of these sensors suggests that such compositions are promising candidates for the development of cross-sensitive sensors for use in multi-sensor systems, often referred to as "electronic tongues." rsc.org The ability of the dicarboxamide groups to coordinate with metal ions, combined with the inherent electrochemical properties of the phenanthroline core, underpins this application.

Catalysis and Photocatalysis Research

The 1,10-phenanthroline framework is a ubiquitous motif in transition metal catalysis, valued for its ability to form stable complexes with a wide range of metals and influence their catalytic activity. acs.orgchim.it The introduction of dicarboxamide groups at the 3 and 8 positions provides additional coordination sites or structural elements that can be exploited in various catalytic systems.

Metal complexes incorporating 1,10-phenanthroline and its derivatives are extensively used as homogeneous catalysts. researchgate.net These complexes are structurally well-defined and their catalytic activity can be systematically tuned through rational ligand design. nih.gov For example, transition metal complexes of phenanthroline with first-row metals like iron, cobalt, and nickel have demonstrated excellent activity as electrocatalysts for the hydrogen evolution reaction (HER). electrochemsci.org In these systems, the catalyst facilitates the reduction of protons to molecular hydrogen at a lower overpotential compared to the uncatalyzed reaction. electrochemsci.org

Copper-phenanthroline complexes are particularly notable for their role in oxidation catalysis. nih.gov While specific studies on the 3,8-dicarboxamide ligand are limited, the general principles are well-established with other phenanthroline derivatives. For instance, copper complexes have been shown to catalyze the aerobic oxidation of primary alcohols to their corresponding aldehydes with moderate turnover numbers and high selectivity. nih.gov The catalytic cycle is believed to involve a copper(II)-superoxo species as the active oxidant. nih.gov Similarly, palladium-phenanthroline complexes are effective precursors for the selective aerobic oxidation of alcohols and polyols. nih.gov A key challenge in these aerobic oxidations is the oxidative degradation of the phenanthroline ligand itself, which can limit catalyst lifetime. nih.gov

Metal-Organic Frameworks (MOFs) have emerged as ideal platforms for heterogeneous catalysis due to their high porosity, large surface area, and tunable nature. researchgate.netnih.gov One powerful strategy in designing catalytic MOFs is the use of functional organic linkers. researchgate.netosti.gov The precursor to this compound, 1,10-phenanthroline-3,8-dicarboxylic acid , is an excellent candidate for such a linker.

Incorporating phenanthroline-based linkers into a MOF structure creates materials with both Lewis acidic sites (the metal nodes) and Lewis basic sites (the phenanthroline nitrogen atoms). acs.org This bifunctionality is highly desirable for tandem or one-pot reactions. acs.org Furthermore, the rigid phenanthroline unit helps in the formation of robust frameworks with well-defined pores and channels. acs.org While the specific use of the 1,10-phenanthroline-3,8-dicarboxylic acid linker is not widely reported, the principle has been demonstrated with other mixed-ligand systems, for example, using 1,10-phenanthroline as an auxiliary ligand alongside various dicarboxylic acids to construct zinc-based MOFs with unique electrochemiluminescence properties. acs.org MOFs containing linkers with free amido groups have also been shown to be active heterogeneous catalysts for reactions like the diastereoselective Henry reaction. mdpi.com This highlights the potential of MOFs derived from this compound for a range of heterogeneous catalytic applications.

The photophysical properties of 1,10-phenanthroline complexes make them suitable for photocatalysis. acs.org The strong absorbance in the UV-Vis region and the ability to engage in electron transfer processes are key features. In the context of aerobic oxidation, metal complexes of phenanthroline derivatives play a crucial role. Copper(II) complexes, for example, have been utilized to catalyze the aerobic oxidation of 1,10-phenanthroline itself to phenanthroline-dione, a reaction monitored by UV-Visible and EPR spectral changes. rsc.orgresearchgate.net This demonstrates the ligand's participation in redox processes.

Palladium complexes with substituted phenanthroline ligands are also effective in catalyzing aerobic oxidation reactions. nih.gov Mechanistic studies on these systems have revealed that catalyst deactivation often proceeds via a radical autoxidation mechanism, initiated by a hydrogen atom abstraction from the ligand. nih.gov Understanding these deactivation pathways is critical for designing more robust photocatalysts. Strategies to improve catalyst lifetime include modifying the ligand structure to be more resistant to hydrogen abstraction or adding sacrificial hydrogen atom donors to the reaction mixture. nih.gov

Supramolecular Chemistry and Advanced Materials Science

The ability of this compound to form predictable, stable, and functional non-covalent assemblies places it at the forefront of advanced materials science and supramolecular chemistry. Its rigid core and hydrogen-bonding amide groups are ideal for constructing programmed molecular architectures. hw.ac.uk

A significant application of this compound's precursor, 1,10-phenanthroline-3,8-dicarboxylic acid, is in the synthesis of aromatic oligoamides that self-assemble into well-defined helical structures known as foldamers. nih.govacs.org These synthetic oligomers mimic the secondary structures of biopolymers like proteins and nucleic acids.

In a notable study, a series of aromatic oligoamides were synthesized using a convergent segment coupling strategy, combining the 1,10-phenanthroline diacid with o-phenylenediamine. nih.govacs.org These oligomers were found to fold into stable helical conformations in solution, a process driven by a combination of intramolecular hydrogen bonds and aromatic stacking interactions. nih.gov The stability of these helices was found to be solvent-dependent, with methanol (B129727) being more favorable for folding than chloroform (B151607) or dichloromethane. nih.gov The precise helical structures were confirmed in the solid state by single-crystal X-ray diffraction analysis, revealing that the high curvature of the phenanthroline-based strands could induce multiple turns even in relatively short oligomers. nih.govacs.org

| Oligomer | Description | Key Structural Finding | Reference |

|---|---|---|---|

| Oligoamide 2 | A short oligomer synthesized from 1,10-phenanthroline diacid and o-phenylenediamine. | Forms one and a half helical turns in the solid state due to high strand curvature. | nih.gov |

| Oligoamide 4 | A longer oligomer from the same monomer units. | Folds into a well-defined helix with three complete turns. | nih.gov |

| Oligoamide 5 | The longest oligomer in the series studied. | Achieves nearly four full helical turns, demonstrating the robust folding propensity. | nih.gov |

This research demonstrates that the this compound unit is a powerful building block for creating predictable and stable non-biological helical structures, paving the way for advanced materials with tailored shapes and cavities. nih.govnih.gov

Self-Assembly Processes and Formation of Supramolecular Networks

The strategic placement of amide functionalities on the 1,10-phenanthroline core provides robust hydrogen bonding sites (both donors and acceptors), which are crucial for driving self-assembly processes. These interactions, combined with π-π stacking of the aromatic phenanthroline systems, can lead to the formation of well-defined supramolecular networks. Research on related dicarboxylic acid derivatives of phenanthroline has demonstrated the formation of extensive hydrogen-bonded networks, which serve as a blueprint for the potential of the dicarboxamide derivative. nih.gov

For instance, studies on the closely related 1,10-phenanthroline-2,9-dicarboxamides reveal their capacity to form macrocyclic structures and exhibit complex stereodynamic behavior in solution, underscoring the role of the amide groups in governing molecular conformation and assembly. researchgate.net The 3,8-disubstituted isomer is expected to facilitate the formation of linear or zig-zag supramolecular chains, as the amide groups are positioned for intermolecular hydrogen bonding, extending the network in a programmable manner. The interplay between the chelating nitrogen atoms and the outward-facing amide groups allows for the hierarchical assembly of metal-ligand coordination structures into larger supramolecular arrays.

Luminescent Materials for Optoelectronic Applications

The 1,10-phenanthroline scaffold is a well-established chromophore, and its derivatives are frequently employed in the construction of luminescent materials. rsc.org While the parent molecule is weakly fluorescent, its incorporation into larger conjugated systems or coordination with metal ions can dramatically enhance its photophysical properties. rsc.orgmdpi.com The dicarboxamide groups in this compound can be functionalized with various organic moieties, allowing for the fine-tuning of the molecule's electronic properties and, consequently, its absorption and emission characteristics.

Complexes of 1,10-phenanthroline derivatives with lanthanide ions, such as Europium(III) and Terbium(III), are particularly noteworthy for their sharp, line-like emission profiles and long luminescence lifetimes. mdpi.comnih.gov The phenanthroline ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then luminesces. The dicarboxamide groups can further enhance this process by modifying the ligand's triplet state energy levels to better match the emissive states of the lanthanide ion. The synthesis of 3,8-diaromatic-1,10-phenanthroline molecules has shown that the emission properties are dependent on the electronic interplay between the substituents and the core, suggesting that dicarboxamide derivatives could be tailored for specific optoelectronic applications, such as in organic light-emitting diodes (OLEDs). jcchems.com

Table 1: Photophysical Properties of Selected Luminescent Phenanthroline-Metal Complexes

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| [Eu(tta)₃(phen)] | 348 | 612 | Not specified | mdpi.com |

| fac-[ReBr(CO)₃(imidazo[4,5-f]-phen derivative)] | 350-450 | 558-585 | Not specified | soton.ac.uk |

| Tb³⁺-doped Eu³⁺ coordination polymer | Not specified | Tunable (White light) | 13.58 | nih.gov |

This table presents data for related phenanthroline complexes to illustrate the potential of this compound in luminescent materials.

Design of Coordination Polymers and Metal-Organic Frameworks

The bifunctional nature of this compound, possessing both chelating nitrogen atoms and linking amide groups, makes it an excellent candidate for the design of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms can coordinate to a metal center, while the amide groups can participate in hydrogen bonding to link these coordination units or be hydrolyzed to carboxylic acids to act as multitopic linkers.

The synthesis of 1,10-phenanthroline-3,8-dicarboxylic acid has been specifically investigated for its utility in preparing functionalized MOFs. researchgate.net These acidic precursors can be reacted with metal ions to form robust frameworks with tailored properties. The corresponding dicarboxamide offers an alternative synthetic route, where the amide groups can either be used directly for hydrogen-bond-directed assembly or be converted post-synthetically into carboxylates within a pre-formed structure. Phenanthroline-based MOFs have been successfully used to catalyze challenging C-H amination reactions, demonstrating high activity and recyclability. rsc.org The incorporation of the 3,8-dicarboxamide ligand could introduce additional functionality, such as enhanced substrate recognition or modified catalytic activity, into these porous materials.

Bioinorganic Chemistry (Focused on Molecular Interactions)

The ability of the 1,10-phenanthroline scaffold to interact with biological macromolecules and its capacity to form stable metal complexes are central to its applications in bioinorganic chemistry.

Interaction with Nucleic Acid Structures (e.g., G-Quadruplex DNA Stabilization)

A significant area of research for phenanthroline derivatives is their interaction with non-canonical DNA structures, such as G-quadruplexes (G4). researchgate.net These structures are found in telomeric regions and gene promoter sites and are considered promising targets for anticancer therapies. The planar aromatic surface of phenanthroline allows it to stack on the terminal G-quartets of the G4 structure, thereby stabilizing it.

Studies on various phenanthroline derivatives, including polyazamacrocycles and other substituted versions, have consistently shown their ability to bind and stabilize G-quadruplex DNA, often with high selectivity over duplex DNA. nih.govrsc.orgresearchgate.net For example, certain phenanthroline polyazamacrocycles have been shown to significantly increase the melting temperature (ΔTₘ) of G-quadruplexes formed from the c-MYC oncogene promoter and human telomeric sequences. rsc.org The dicarboxamide groups of this compound can provide additional hydrogen bonding interactions with the phosphate (B84403) backbone or the loops of the G4 structure, potentially enhancing both the affinity and selectivity of the binding.

Table 2: Stabilization of G-Quadruplex DNA by Phenanthroline Derivatives

| Ligand | G-Quadruplex Target | ΔTₘ (°C) | Method | Reference |

|---|---|---|---|---|

| nih.govphen₂N₄ | c-MYC | 17.2 | FRET | rsc.org |

| nih.govphen₂N₄ | Telomeric 22AG | 20.3 | FRET | rsc.org |

| rsc.orgphenN₄ | c-MYC | 11.3 | FRET | rsc.org |

| rsc.orgphenN₄ | Telomeric 22AG | 15.0 | FRET | rsc.org |

| Phenanthroline deriv. 3 | i-motif DNA | 10.1 | CD | nih.gov |

This table shows the stabilizing effect of related phenanthroline compounds on G-quadruplex and i-motif DNA, highlighting the potential of this compound for similar applications.

Design of Biomimetic Systems Utilizing this compound

Biomimetic chemistry seeks to create synthetic molecules that replicate the function of biological systems, such as enzymes. The 1,10-phenanthroline scaffold, when complexed with transition metals, can form the core of artificial metalloenzymes. The dicarboxamide substituents can act as recognition sites, orienting a substrate for catalysis at the metal center, or they can directly participate in the catalytic mechanism.

For instance, metal complexes involving 1,10-phenanthroline have been investigated for their antimicrobial properties, mimicking the action of natural defense systems. nih.gov Furthermore, a 1,10-phenanthroline-based hydroxamate derivative was recently designed as a dual inhibitor of histone deacetylases (HDAC) and ribonucleotide reductase (RR), two enzymes implicated in cancer. This demonstrates the potential of functionalized phenanthrolines to interact specifically with the active sites of enzymes. The this compound ligand could be used to develop biomimetic catalysts for hydrolysis, oxidation, or other transformations, with the amide groups providing a "second coordination sphere" that influences the reactivity of the metal center, similar to the amino acid residues surrounding the active site of an enzyme.

Future Outlook and Persistent Challenges

Innovations in Green and Sustainable Synthetic Routes for 1,10-Phenanthroline-3,8-dicarboxamide

The traditional multi-step syntheses for functionalized 1,10-phenanthrolines are often lengthy and rely on expensive or hazardous materials. acs.org A significant challenge is the development of environmentally benign, efficient, and scalable synthetic routes for this compound.

Current Research Directions:

Direct C-H Functionalization: A major advancement is the development of direct C-H dicarbamoylation of phenanthrolines. This metal-free and light-free Minisci-type reaction is operationally simple, scalable, and significantly improves step efficiency compared to traditional methods that require pre-functionalized phenanthrolines. acs.org

Green Oxidants: Research into the use of green oxidants, such as peroxomonosulfate ion in aqueous solutions, for the synthesis of phenanthroline derivatives like N-oxides, presents a promising sustainable pathway. mdpi.comnih.gov This approach avoids harsh oxidation agents and simplifies purification.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) offers a pathway for the rapid and efficient construction of related heterocyclic compounds like 1,2,4-triazoles from heteroaryl carbonitriles. acs.org This atom-economical method, which is often free of metals and external oxidants, could be adapted for the amidation steps in the synthesis of this compound. acs.org

Alternative Solvents and Catalysts: The exploration of reactions in greener solvents, such as water or ionic liquids, and the development of recoverable and reusable catalysts are key areas of focus. For instance, some syntheses of phenanthroline derivatives have been achieved in aqueous media or with simple organic acids, reducing the reliance on volatile organic compounds. google.comwku.edu

| Synthetic Strategy | Key Advantages | Potential for Greener Synthesis | Reference |

|---|---|---|---|

| Traditional Multi-step Synthesis | Well-established for various derivatives | Low; often involves hazardous reagents and multiple steps | acs.org |

| Direct C-H Dicarbamoylation | High step efficiency, metal- and light-free, scalable | High; reduces number of steps and avoids toxic metals | acs.org |

| Oxidation with Peroxomonosulfate | Uses a "green" oxidant, high yields, aqueous conditions | Very High; environmentally benign oxidant and solvent | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, atom economical | High; reduces energy consumption and solvent use | acs.org |

Rational Ligand Design Strategies for Enhanced Performance and Selectivity

The 1,10-phenanthroline (B135089) scaffold is a highly versatile platform for designing polyfunctional ligands. nih.gov The performance and selectivity of this compound-based ligands are critically dependent on their three-dimensional structure and electronic properties. Rational design aims to precisely tune these features for specific applications, such as selective metal ion separation or targeted biological activity.

Key Design Principles:

Preorganization: The rigidity of the phenanthroline core imparts a high degree of pre-organization to the ligand, which can lead to enhanced selectivity. researchgate.netnih.gov The 3,8-dicarboxamide substituents can be designed to create a specific cavity size that preferentially binds to metal ions of a corresponding ionic radius. nih.govrsc.org For example, the related 1,10-phenanthroline-2,9-dicarboxamide (B1246272) shows unparalleled selectivity for large metal ions like Cd(II) over smaller ones like Cu(II) due to its preorganized structure. nih.gov

Positional Isomerism: The specific placement of functional groups is crucial. The reactivity and influence of substituents differ significantly between the mdpi.comchim.it, nih.govacs.org, acs.orgorientjchem.org, and acs.orgchemicalbook.com positions on the phenanthroline ring. acs.orgnih.gov Designing ligands with functional groups at the 3,8-positions, as in this compound, offers different steric and electronic profiles compared to the more commonly studied 2,9-substituted analogues.

Hydrophilicity/Lipophilicity Balance: For applications in biological systems or biphasic separation processes, controlling the water-solubility is essential. This can be achieved by introducing hydrophilic groups (e.g., carboxylic acids, phenols) or lipophilic alkyl chains to the amide moieties or the phenanthroline backbone. mdpi.com

Advanced Integration of Experimental Techniques and Computational Modeling

A synergistic approach that combines advanced experimental characterization with sophisticated computational modeling is essential for accelerating the design and understanding of this compound systems.

Computational Modeling:

Density Functional Theory (DFT): DFT has become an indispensable tool for studying phenanthroline-based ligands. orientjchem.org It is used to predict and rationalize molecular structures, vibrational frequencies (FTIR), electronic absorption spectra (UV-Vis), and the nature of metal-ligand bonding. mdpi.comacs.org For instance, DFT studies have been crucial in understanding the preferential binding of phenanthroline derivatives to americium (Am³⁺) over europium (Eu³⁺) in the context of nuclear waste partitioning. rsc.org

Time-Dependent DFT (TD-DFT): This method is employed to calculate excited-state properties and predict UV-Visible absorption spectra, providing insights into the electronic transitions of the ligands and their metal complexes. mdpi.commdpi.com

Ligand Field DFT (LFDFT): LFDFT is a practical tool specifically designed to study the spectroscopic properties of coordination complexes, including those involving f-elements like lanthanides, by accurately modeling their electronic structure. youtube.com

Integration with Experimental Data: The power of this approach lies in the iterative loop between prediction and validation. Computational models can screen potential ligand modifications before synthesis, predicting their binding affinities and spectroscopic signatures. These predictions are then verified and refined through experimental techniques.

| Technique | Information Provided | Application Example | Reference |

|---|---|---|---|

| DFT Calculations | Optimized geometry, binding energies, electronic structure | Predicting selectivity of ligands for Am³⁺ vs. Eu³⁺ | rsc.org |

| TD-DFT Calculations | Excitation energies, UV-Vis absorption spectra | Analyzing UV-Vis spectra of Nickel-phenanthroline complexes | mdpi.com |

| FTIR Spectroscopy | Vibrational modes, confirmation of coordination | Correlating experimental IR data with DFT-predicted spectra | mdpi.com |

| UV-Vis Spectroscopy | Electronic transitions, complex formation constants | Determining metal-ligand binding properties | nih.govacs.org |

| X-ray Crystallography | Precise molecular structure, bond lengths, and angles | Confirming the geometry of synthesized phenanthroline N-oxides | nih.gov |

Exploration of Novel Interdisciplinary Applications and Cross-Functional Research

While phenanthroline derivatives have established roles, the unique properties of this compound position it for exploration in new and emerging interdisciplinary fields. The functional amide groups provide convenient handles for further modification, opening doors to cross-functional research.

Emerging Application Areas:

Advanced Materials Science: The compound can serve as a versatile building block for metal-organic frameworks (MOFs) and other coordination polymers. chemicalbook.comresearchgate.net The dicarboxamide functionality allows for the construction of extended hydrogen-bonded networks or for post-synthetic modification, creating materials with tailored porosity and functionality for gas storage, separation, or catalysis. chemicalbook.com

Chemosensors and Environmental Monitoring: Phenanthroline-based ligands are excellent scaffolds for chemosensors. rsc.org A rationally designed nanosheet using the related 1,10-phenanthroline-2,9-dicarboxylic acid has been successfully employed in a highly sensitive electrochemiluminescence (ECL) sensor for detecting the antibiotic tetracycline (B611298) in environmental samples. nih.govbgu.ac.ilacs.org Similar systems based on the 3,8-dicarboxamide isomer could be developed for detecting other pollutants or biologically relevant analytes.

Theranostics and Medicinal Chemistry: The 1,10-phenanthroline core is a known DNA-intercalating agent, and its derivatives have been investigated for anticancer and antibacterial properties. acs.orgchim.itchemicalbook.com The dicarboxamide groups can be functionalized with targeting moieties or imaging agents, creating theranostic agents that combine therapeutic action with diagnostic capabilities.

Photochemistry and Energy Conversion: As robust ligands, phenanthrolines are used in photosensitizers for dye-sensitized solar cells and in photocatalysis. acs.orgnih.gov The electronic properties of this compound can be tuned to optimize light absorption and energy transfer processes in artificial photosynthesis or photoluminescent materials. chemicalbook.com

The future development of this compound hinges on a collaborative approach, where synthetic chemists, computational theorists, materials scientists, and biologists work in concert to unlock the full potential of this versatile molecular scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 1,10-phenanthroline-3,8-dicarboxamide derivatives?

The ligand is typically synthesized via the reaction of 1,10-phenanthroline-3,8-dicarboxylic acid dichloride with cyclic secondary amines. For example, 3a–h derivatives are prepared by reacting acyl dichloride with amines (e.g., pyrrolidine, piperidine) in dichloromethane, using excess amine or triethylamine as an HCl scavenger. Yields range up to 90%, with solubility in solvents like dichloromethane and acetone . For amino derivatives, non-catalytic amination of chloro precursors with di- or polyoxadiamines is employed, followed by hydrolysis to generate dicarboxylic acids for MOF integration .

Q. Which analytical techniques are critical for characterizing this compound structures?

Structural confirmation relies on:

- NMR spectroscopy (1H, 13C, HSQC, HMBC) for signal assignment .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray diffraction to resolve crystal structures, as demonstrated for derivatives like 3a and 3b .

- IR spectroscopy to identify carbonyl stretching vibrations (~1620 cm⁻¹) .

Q. How is this compound utilized in metal-organic frameworks (MOFs)?

The ligand serves as a building block for MOFs due to its geometric similarity to biphenyl-4,4'-dicarboxylic acid. Functionalized derivatives are synthesized via amination and hydrolysis, enabling coordination with metals like zirconium to create porous frameworks for catalysis or sensing .

Advanced Research Questions

Q. How does halogen substitution (e.g., Cl, F) modulate ligand properties for f-element separation?

Chlorination at the 4,7-positions reduces Brønsted basicity by 100-fold compared to unsubstituted phenanthroline, enhancing stability in acidic media. Fluorination further increases lipophilicity and radiation resistance, critical for actinide/lanthanide separation in nuclear waste. Substituents also improve solubility in solvents like 3-nitrobenzotrifluoride (0.015–0.023 mol/L) .

Q. What coordination chemistry principles govern the ligand’s interaction with transition metals?

The dicarboxamide groups and phenanthroline core form stable complexes with Fe²⁺, Pd²⁺, and trivalent actinides (Am³⁺, Eu³⁺). Chelation involves N,O-donor sites, with binding constants influenced by ligand basicity and steric effects. For example, tetrabutyl-substituted derivatives exhibit high selectivity for Am³⁺ over Eu³⁺ in solvent extraction .

Q. How can solubility discrepancies among derivatives be resolved for optimal extraction efficiency?

Lipophilic substituents (e.g., alkyl chains) enhance solubility in organic phases, while polar groups (e.g., sulfonic acid) improve aqueous compatibility. For instance, 3a–e derivatives with cyclic amines show higher solubility in dichloromethane (0.02 mol/L) than aryl-substituted analogs (3f–h ) .

Q. What methodologies validate ligand stability under extreme conditions (e.g., high acidity/radiation)?

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .

- Radiolysis studies measure degradation products in simulated nuclear waste.

- Computational models (e.g., bond dissociation energy calculations) predict radiation resistance .

Data Contradiction and Optimization

Q. How to address conflicting reports on ligand solubility and extraction performance?

Variations arise from substituent type and solvent choice. For example, 3f–h exhibit lower solubility in F-3 solvent than 3a–e due to reduced lipophilicity. Optimization involves balancing electron-withdrawing groups (for acidity tolerance) and alkyl chains (for solubility) .

Q. What strategies improve selectivity for Am³⁺/Cm³⁺ over lanthanides?

- Preorganization : Rigid phenanthroline backbones reduce conformational flexibility, enhancing metal ion size selectivity .

- Soft donor incorporation : Sulfur or fluorine substituents increase affinity for softer actinides .

- pH control : Extraction at pH <2 minimizes lanthanide interference .

Methodological Tables

Q. Table 1: Substituent Effects on Solubility and Extraction Efficiency

| Derivative | Substituent | Solubility in F-3 (mol/L) | Am³⁺ Extraction Efficiency (%) |

|---|---|---|---|

| 3a | N,N'-tetrabutyl | 0.023 | 98 |

| 3f | N,N'-diaryl | 0.005 | 75 |

| 7c | 4,7-difluoro | 0.018 | 95 |

| Data from |

Q. Table 2: Synthesis Yields Under Different Conditions

| Scavenger | Amine Type | Yield (%) |

|---|---|---|

| Excess amine | Cyclic secondary | 85–90 |

| Triethylamine | Aromatic | 70–75 |

| Data from |

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products